1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a methylpyrazine moiety at position 1 via a methylene linker. The pyrazine ring (a six-membered aromatic system with two nitrogen atoms) is further substituted with a methyl group at position 5.
While explicit data for this compound are absent in the provided evidence, analogous structures (e.g., halogenated benzyl-triazol-3-amines) suggest a molecular formula of C₉H₁₁N₇ (calculated based on substitution patterns) and a molecular weight of ~233.24 g/mol. Its synthesis likely involves alkylation of 1H-1,2,4-triazol-3-amine with a 5-methylpyrazin-2-ylmethyl halide, followed by purification via crystallization or chromatography .
Properties
Molecular Formula |
C8H10N6 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
1-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N6/c1-6-2-11-7(3-10-6)4-14-5-12-8(9)13-14/h2-3,5H,4H2,1H3,(H2,9,13) |
InChI Key |
UMMWQKGCUMESIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazine intermediate: Starting with 5-methylpyrazine, the compound is reacted with formaldehyde and ammonia to form 5-methylpyrazin-2-ylmethanamine.
Formation of the triazole ring: The intermediate is then reacted with hydrazine and formic acid to form the triazole ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Methyl groups (in pyrazine or phenyl derivatives) increase lipophilicity, affecting solubility and membrane penetration.
- Steric Factors : Bulky substituents (e.g., bromine) may hinder binding to sterically sensitive targets.
Biological Activity
1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine, with the CAS number 1861583-69-8, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is CHN with a molecular weight of 190.21 g/mol. Its structure features a triazole ring substituted with a methylpyrazine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1861583-69-8 |
| Molecular Formula | CHN |
| Molecular Weight | 190.21 g/mol |
Biological Activity Overview
Research indicates that compounds containing a triazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:
- Antifungal Activity : Triazoles are commonly used as antifungal agents. A study highlighted that derivatives similar to this compound exhibited potent antifungal effects against various strains of fungi such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. In vitro tests revealed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Triazole derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has indicated that compounds like this compound may disrupt cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have reported that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cell lines, suggesting its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of triazole compounds. The presence of specific substituents on the triazole ring significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on Pyrazine | Enhances antimicrobial potency |
| Variations in Triazole N-position | Alters binding affinity to target enzymes |
Case Studies
A notable case study involved synthesizing a series of triazole derivatives based on the core structure of this compound. These derivatives were tested against various pathogens and cancer cell lines:
- Antimicrobial Testing : The synthesized compounds were evaluated for their MIC against E. coli and S. aureus. Results indicated that modifications at the N-position of the triazole ring significantly improved antibacterial activity .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
